布鲁辛二水合物

描述

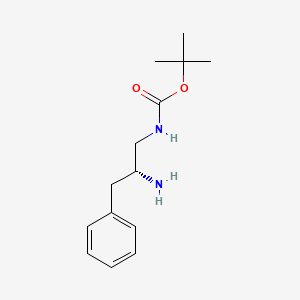

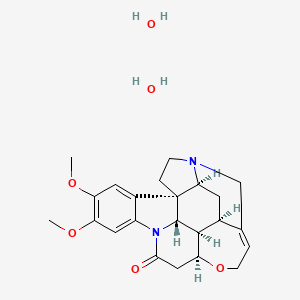

10,11-Dimethoxystrychnine, also known as Brucine dihydrate, is a compound with the molecular formula C23H30N2O6 . It is a major active pharmacological component of Strychnos nux-vomica seeds, known for its anti-inflammatory and analgesic activities . The compound appears as white crystalline powder .

Synthesis Analysis

The synthesis of 10,11-Dimethoxystrychnine involves a multi-step reaction . The first step involves an aqueous solution of NO (KO3S)2, KH2PO4, and acetone, followed by the addition of Na2S2O4. The second step involves an aqueous solution of NO (KO3S)2 and AcOH, followed by the addition of aq. Na2S2O4, and then /BRN= 102415/, CHCl3, MeOH, and Et2O .Molecular Structure Analysis

The IUPAC name for 10,11-Dimethoxystrychnine is (4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dihydrate . The molecular weight is 430.5 g/mol .Physical And Chemical Properties Analysis

10,11-Dimethoxystrychnine has a molecular weight of 430.5 g/mol . It appears as a white crystalline powder . It has a melting point of 175-178°C . It is slightly soluble in water, but soluble in ether, chloroform, ethanol, methanol, and other organic solvents .科学研究应用

手性酸的分离剂

布鲁辛二水合物常被用作手性酸分离的分离剂。 这种应用利用了它与手性化合物形成非对映异构体的能力,这些非对映异构体由于其不同的物理性质而可以被分离 .

药理学研究

尽管布鲁辛二水合物具有毒性,但它因其潜在的药理作用而被研究,包括抗肿瘤、抗炎和镇痛作用。 研究正在进行,以开发能够减轻其毒性并提高疗效的药物递送系统 .

毒性研究

该化合物的固有毒性使其成为毒理学研究的主题,旨在了解其对生物系统的影响,以及如何在治疗环境中抵消或避免这些影响 .

新型药物递送系统

研究人员正在探索布鲁辛二水合物的新型药物递送系统 (DDS) 来解决其毒性问题。 这些系统旨在将化合物更有效地递送至目标部位,同时最大程度地减少全身暴露 .

抗炎应用

布鲁辛二水合物已被研究用于控制炎症,特别是在关节炎等疾病中。 正在努力提高其生物利用度并减少此类应用的副作用 .

安全和危害

作用机制

Target of Action

Brucine dihydrate, also known as 10,11-Dimethoxystrychnine, is a weak alkaline indole alkaloid . It primarily targets the central nervous system and has been shown to interact with glycine receptors . It also targets cancer cells , particularly hepatocellular carcinoma cells .

Mode of Action

Brucine dihydrate acts as an antagonist at glycine receptors and paralyzes inhibitory neurons . In the context of cancer, it inhibits the proliferation of HepG2 cells through regulating calcium concentration and depolarization of mitochondria .

Biochemical Pathways

Brucine dihydrate affects several biochemical pathways. It has been shown to down-regulate the expression of vascular endothelial growth factor (VEGF) , thereby inhibiting tumor angiogenesis, growth, and bone metastasis . It also regulates the Wnt/β-catenin signaling pathway , inhibiting the growth and migration of colorectal cancer cells .

Pharmacokinetics

It has been observed that brucine can be quickly eliminated after percutaneous absorption

Result of Action

The action of brucine dihydrate results in a range of molecular and cellular effects. It has anti-tumor , anti-inflammatory , and analgesic effects . Its central nervous system toxicity severely limits its clinical application .

Action Environment

The action of brucine dihydrate can be influenced by environmental factors such as temperature and water activity . For instance, the dihydrate form of brucine shows a nonstoichiometric (de)hydration behavior at relative humidity (RH) less than 40% at 25°C

生化分析

Biochemical Properties

10,11-Dimethoxystrychnine plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), reducing the production of prostaglandin E2 (PGE2) and thromboxane B2, which are mediators of inflammation . Additionally, 10,11-Dimethoxystrychnine interacts with various biomolecules, inducing apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Cellular Effects

10,11-Dimethoxystrychnine exerts various effects on different cell types and cellular processes. In cancer cells, it induces apoptosis and inhibits cell proliferation by modulating cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway . It also affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . Furthermore, 10,11-Dimethoxystrychnine influences cellular metabolism by altering the levels of key metabolic enzymes and metabolites .

Molecular Mechanism

The molecular mechanism of 10,11-Dimethoxystrychnine involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. It acts as an antagonist at glycine receptors, leading to the inhibition of inhibitory neurotransmission and resulting in convulsions . Additionally, 10,11-Dimethoxystrychnine modulates gene expression by binding to specific transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 10,11-Dimethoxystrychnine change over time due to its stability and degradation. The compound is stable under normal storage conditions but can degrade when exposed to strong oxidizing agents . Long-term studies have shown that 10,11-Dimethoxystrychnine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 10,11-Dimethoxystrychnine vary with different dosages in animal models. At low doses, it has been shown to have anti-inflammatory and analgesic effects, while at higher doses, it can cause toxicity and adverse effects such as convulsions and respiratory paralysis . Threshold effects have been observed, with significant changes in cellular and physiological responses occurring at specific dosage levels .

Metabolic Pathways

10,11-Dimethoxystrychnine is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can affect metabolic flux and metabolite levels . The compound also influences the activity of key metabolic enzymes, altering the balance of metabolic pathways .

Transport and Distribution

Within cells and tissues, 10,11-Dimethoxystrychnine is transported and distributed through interactions with specific transporters and binding proteins. It can accumulate in certain tissues, leading to localized effects on cellular function . The compound’s distribution is influenced by its solubility and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 10,11-Dimethoxystrychnine affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance or inhibit its interactions with biomolecules, influencing its overall biochemical effects .

属性

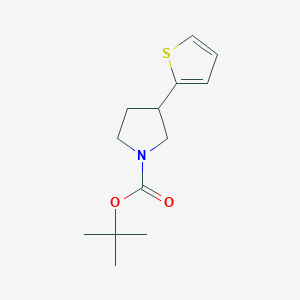

| { "Design of the Synthesis Pathway": "The synthesis of 10,11-Dimethoxystrychnine can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Strychnine", "Dimethyl sulfate", "Sodium hydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Acetic acid", "Sodium acetate", "Ethanol" ], "Reaction": [ "Step 1: Strychnine is reacted with dimethyl sulfate and sodium hydride in methanol to form 10-methoxystrychnine.", "Step 2: 10-methoxystrychnine is then reacted with hydrochloric acid to form 10-methoxy-strychnine hydrochloride.", "Step 3: The hydrochloride salt is then reacted with sodium hydroxide to form 10-methoxystrychnine.", "Step 4: 10-methoxystrychnine is then reacted with acetic anhydride and acetic acid to form 10-acetoxy-11-methoxystrychnine.", "Step 5: The acetoxy compound is then reacted with sodium acetate and ethanol to form 10,11-dimethoxystrychnine." ] } | |

CAS 编号 |

5892-11-5 |

分子式 |

C23H34N2O8 |

分子量 |

466.5 g/mol |

IUPAC 名称 |

(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;tetrahydrate |

InChI |

InChI=1S/C23H26N2O4.4H2O/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;;;;/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;4*1H2/t13-,18-,19-,21-,22-,23+;;;;/m0..../s1 |

InChI 键 |

XLXHHXCMBNBDMP-BEYGIVOKSA-N |

手性 SMILES |

COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.O.O.O.O |

SMILES |

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.O |

规范 SMILES |

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.O.O.O |

沸点 |

470 °C |

颜色/形态 |

Needles from acetone + water COLORLESS CRYSTAL OR WHITE, CRYSTALLINE POWDER White, crystalline alkaloid Colorless prisms (from ethanol/water) |

密度 |

greater than 1 at 68 °F (USCG, 1999) |

熔点 |

352 °F (NTP, 1992) 178 °C |

| 357-57-3 | |

物理描述 |

Brucine appears as a white crystalline solid. Combustible but may require some effort to ignite. Toxic by inhalation (vapor, dust, etc.) and ingestion. Colorless or white odorless solid; Slightly soluble in water (3.2 g/L at 15 deg C); [HSDB] White powder; [MSDSonline] COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER. |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

相关CAS编号 |

63428-84-2 |

溶解度 |

Crystals. Sol in water or alcohol. The solns are neutral or slightly acid. /Hydrochloride/ Prisms, dec 230 °C. Sol in water or alcohol. /Nitrate dihydrate/ Slightly soluble in ethyl ether and benzene; very soluble in ethanol. Slightly sol in water, ether, glycerin and ethyl acetate. Soluble in alcohol, chloroform, and benzene; slightly soluble in ether, glycerol, and ethyl acetate. In water, 3.2X10+3 mg/l @ 15 °C Solubility in water: poo |

同义词 |

10,11-dimethoxystrychnine brucine bruzin dimethoxystrychnine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of molar volume in the context of supercritical extraction, and how does the measured value for brucine dihydrate inform this process?

A1: Molar volume plays a crucial role in supercritical extraction as it directly influences the solubility behavior of a compound in supercritical fluids. A higher molar volume generally correlates with lower solubility in a given supercritical fluid under the same conditions. The research paper reports the solid molar volume of brucine dihydrate as 320.2 cm3/mol at 298 K []. This value provides essential information for optimizing supercritical extraction parameters, such as pressure, temperature, and solvent choice, to achieve efficient extraction of brucine dihydrate.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

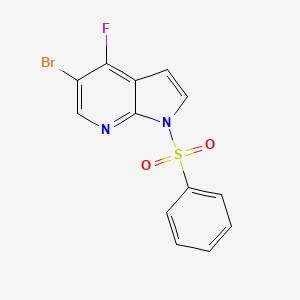

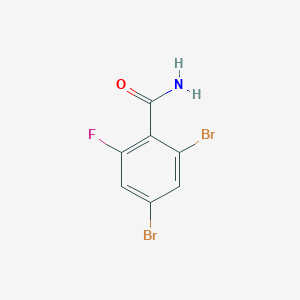

![4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine](/img/structure/B1375569.png)